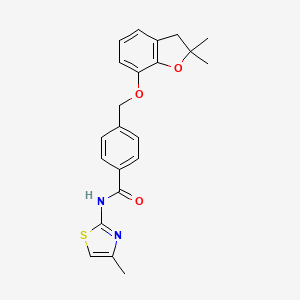

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide

Beschreibung

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxymethyl bridge to a benzamide group, which is further substituted with a 4-methylthiazol-2-yl moiety. For example, dihydrobenzofuran derivatives are often associated with enhanced metabolic stability and lipophilicity, while thiazole rings contribute to hydrogen bonding and target interactions .

Eigenschaften

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCOKNAQWQFOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below highlights key structural analogs and their properties:

Key Observations

Dihydrobenzofuran Derivatives :

- The dihydrobenzofuran moiety in the target compound and analogs like those in and is associated with improved photostability and bioavailability compared to simpler aromatic systems .

- Insecticidal Activity : Compounds such as 4-(7-methoxy-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines exhibit insecticidal activity (up to 95% efficacy against Aphis fabae at 500 mg/L), suggesting that the dihydrobenzofuran-thiazole scaffold is critical for pesticidal effects . The target compound’s substitution of a benzamide group for a thiazol-2-amine may alter binding kinetics or solubility.

Benzamide-Based Agrochemicals :

- Sulfentrazone and diflufenican () demonstrate that benzamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl, triazole) are effective herbicides. The target compound’s 4-methylthiazole group may similarly enhance target binding via π-π stacking or hydrophobic interactions .

Role of Thiazole Substituents: Thiazole rings in compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and the target compound are likely to engage in hydrogen bonding with biological targets. However, the absence of a sulfonamide or acetyl group (as in ) may reduce interactions with enzymes like acetolactate synthase (ALS), a common herbicide target .

Synthetic Pathways :

- The synthesis of dihydrobenzofuran-thiazole hybrids often involves Friedel-Crafts acylation, cyclization, and nucleophilic substitution (e.g., ). The target compound’s synthesis may similarly require coupling of dihydrobenzofuran intermediates with activated benzamide precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.